![molecular formula C5H12ClN2O2P B193319 3-Dechloroethylifosfamide CAS No. 36761-83-8](/img/structure/B193319.png)
3-Dechloroethylifosfamide
Vue d'ensemble
Description
3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a phosphorodiamide . Its molecular formula is C5H12ClN2O2P and it has a molecular weight of 198.59 g/mol .
Synthesis Analysis
The metabolism of the anticancer drug ifosfamide was investigated in Sprague-Dawley rats. Along with four known metabolites, namely N2-dechloroethylifosfamide, N3-dechloroethylifosfamide, alcoifosfamide, and isophosphoramide mustard, four new urinary metabolites were identified utilizing combined techniques of chemical modification/derivatization, capillary gas chromatography/chemical ionization mass spectrometry (ammonia), deuterium-labeling/ion cluster analysis, and chemical synthesis .Molecular Structure Analysis
The IUPAC name for 3-Dechloroethylifosfamide is N - (2-chloroethyl)-2-oxo-1,3,2λ 5 -oxazaphosphinan-2-amine . The InChI is InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2, (H2,7,8,9) .Chemical Reactions Analysis
The initial metabolism of ifosfamide consists of two different pathways: ring oxidation at the oxazaphosphorine ring to form 4-hydroxyifosfamide and dechloroethylation to form 2- or 3-dechloroethylifosfamide .Physical And Chemical Properties Analysis
The density of 3-Dechloroethylifosfamide is 1.3±0.1 g/cm3. It has a boiling point of 272.1±42.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
3-Dechloroethylifosfamide: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: 3-Dechloroethylifosfamide, a derivative of the anticancer drug ifosfamide, is utilized in chemotherapy for treating various cancers. It shows antitumor activity against a range of cancers including small-cell and non-small-cell lung carcinoma, testicular tumors, soft tissue sarcomas, osteosarcomas, breast cancer, ovarian cancer, cervical carcinomas, malignant lymphomas, acute leukemias, multiple myelomas, plasma cell leukemia, head and neck cancer, melanoma, and prostatic cancer .
Pharmacokinetics and Pharmacodynamics Studies: Research has been conducted to understand the pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites like 3-Dechloroethylifosfamide. These studies aim to describe the behavior of the drug in the body and calculate its plasma exposure and urinary excretion .
Analytical Chemistry: 3-Dechloroethylifosfamide is used as an analyte in gas chromatography with nitrogen-phosphorus or mass spectrometry detection. This allows for the determination of ifosfamide and its metabolites in various samples .
Mass Spectrometry Studies: Mass spectrometry (MS) applications utilize 3-Dechloroethylifosfamide for quantification studies related to C-4 oxidation of ifosfamide. Deuterated analogs of the compound are often used as internal standards in these studies .
Synthesis and Background Research: As a derivative of ifosfamide with a chlorine atom replaced by a hydrogen atom at the 3-position, 3-Dechloroethylifosfamide’s synthesis and background are studied for its potential applications in medicinal chemistry and drug development.
Ambulatory Administration Studies: Studies on ambulatory administration of ifosfamide infusions involve 3-Dechloroethylifosfamide to determine optimal dosing schedules for effective cancer treatment while considering therapeutic index and cost .
Mécanisme D'action
Target of Action
3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a metabolite of the chemotherapeutic agent ifosfamide . Its primary target is DNA . The compound exerts its cytotoxic effects by alkylating DNA, which can lead to cell death.
Mode of Action
3-Dechloroethylifosfamide is a prodrug , meaning it requires activation by enzymes within the body to exert its cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death. This interaction with DNA results in the disruption of DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Biochemical Pathways
It is known that the compound is a metabolite of ifosfamide and is formed through its side-chain oxidation . This process is mediated by several CYP450 enzymes, including CYP3A4, CYP3A5, and CYP2B6 .
Pharmacokinetics
The pharmacokinetics of 3-Dechloroethylifosfamide are closely related to those of its parent compound, ifosfamide. Ifosfamide exhibits a phenomenon known as autoinduction, where its clearance rate increases with its concentration . This is characterized by an induction half-life of 11.5±1.0 h with 50% maximum induction at 33.0±3.6 µM ifosfamide . The renal recovery of ifosfamide is minor, with only 6.6% of the administered dose excreted unchanged and 9.8% as dechloroethylated metabolites .
Result of Action
The primary result of 3-Dechloroethylifosfamide’s action is the induction of cell death through DNA alkylation. This can lead to the effective treatment of various cancers, as the compound is cytotoxic to rapidly dividing cells . It can also lead to side effects such as hematological toxicity, neurotoxicity, and nephrotoxicity .
Action Environment
The action of 3-Dechloroethylifosfamide can be influenced by various environmental factors. For instance, the presence of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Additionally, the duration of ifosfamide infusion influences the amount of 3-dechloroethylifosfamide that is produced .
Safety and Hazards
Orientations Futures
A thorough understanding of the pharmacokinetics, pharmacodynamics, toxicity, and pharmacogenomics of ifosfamide, highlighting the genes important in the variation in response to the drug, may provide insight into personalization of this drug . Further studies are needed to investigate the possibility of therapeutic drug monitoring (TDM) of ifosfamide .
- "PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics"
- "Identification of new metabolites of ifosfamide in rat urine using ion cluster technique"
- "Distribution of ifosfamide and metabolites between plasma and…"
- "Evaluation of the autoinduction of ifosfamide metabolism by a…"
- "dechloroethylifosfamide | Semantic Scholar"
Propriétés
IUPAC Name |
N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGMGPLDJOVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909416 | |
Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dechloroethylifosfamide | |
CAS RN |
36761-83-8 | |
Record name | 3-Dechloroethylifosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36761-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dechloroethylcyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DECHLOROETHYLIFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Dechloroethylifosfamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Dechloroethylifosfamide formed in the body?
A1: 3-DCEIF is generated through the N-dechloroethylation of Ifosfamide [] or Cyclophosphamide [] primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6 [].
Q2: Is 3-DCEIF an active metabolite like Isophosphoramide Mustard?
A2: No, 3-DCEIF is considered an inactive metabolite. Unlike Isophosphoramide mustard, which directly interacts with DNA, 3-DCEIF does not possess alkylating properties and does not directly contribute to the cytotoxic effects of Ifosfamide [].
Q3: Why is 3-DCEIF formation important if it’s inactive?
A3: 3-DCEIF formation signifies a detoxification pathway competing with the activation of Ifosfamide []. Monitoring its levels provides insights into the balance between Ifosfamide activation and inactivation, which can impact therapeutic efficacy and toxicity [].
Q4: What is the significance of 3-DCEIF in relation to Chloroacetaldehyde?
A4: 3-DCEIF and the nephrotoxic metabolite Chloroacetaldehyde (CAA) are produced in equimolar amounts during Ifosfamide metabolism []. Therefore, 3-DCEIF levels can indirectly indicate the extent of CAA formation and potential for nephrotoxicity [].
Q5: How does the route of Ifosfamide administration impact 3-DCEIF formation?
A5: Oral administration of Ifosfamide has been linked to a higher incidence of encephalopathy compared to intravenous administration, and while the exact reason remains unclear, studies show no significant differences in the metabolic pattern of Ifosfamide, including 3-DCEIF formation, based on the route of administration [].
Q6: What is the significance of autoinduction in Ifosfamide metabolism?
A6: Ifosfamide exhibits autoinduction, meaning its metabolism, including 3-DCEIF formation, increases with repeated dosing. This leads to lower Ifosfamide exposure and potentially altered metabolite ratios, necessitating dose adjustments during treatment [, ].
Q7: Is there significant inter-individual variability in 3-DCEIF formation?
A7: Yes, considerable inter-individual variability exists in 3-DCEIF production, likely due to factors such as genetics, age, liver function, and co-administered medications [, ].
Q8: Do genetic polymorphisms influence 3-DCEIF levels?
A8: Polymorphisms in genes encoding glutathione S-transferases (GSTs), particularly GSTP1, have been associated with altered 3-DCEIF excretion and potentially influence Ifosfamide-induced toxicity [].
Q9: How do drug-drug interactions affect 3-DCEIF formation?
A9: Co-administration of drugs that inhibit or induce CYP enzymes, such as ketoconazole [] or rifampin [], can significantly alter Ifosfamide metabolism and consequently impact 3-DCEIF levels.
Q10: Can 3-DCEIF levels be used to personalize Ifosfamide therapy?
A10: While not a direct therapeutic target, monitoring 3-DCEIF levels, along with other Ifosfamide metabolites, may provide valuable information for personalizing therapy, optimizing efficacy, and minimizing toxicity [, ].
Q11: How is 3-DCEIF measured in biological samples?
A11: Sensitive and selective analytical methods, including gas chromatography (GC) [, , ] and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [, ], have been developed for quantifying 3-DCEIF in plasma and urine.
Q12: What are the advantages of using LC/MS/MS for 3-DCEIF analysis?
A12: LC/MS/MS methods offer high sensitivity, selectivity, and the ability to simultaneously measure multiple Ifosfamide metabolites, including 3-DCEIF, in a single run, facilitating comprehensive pharmacokinetic studies [, ].
Q13: What is the significance of enantioselective analysis of 3-DCEIF?
A13: Ifosfamide exists as enantiomers, and their metabolism can differ. Enantioselective analysis, achievable through chiral chromatography coupled with mass spectrometry [], allows for the separate quantification of (R)- and (S)-3-DCEIF, potentially providing deeper insights into the stereoselective metabolism and toxicity of Ifosfamide [].
Q14: How does 3-DCEIF relate to Ifosfamide-induced neurotoxicity?
A14: While the exact mechanisms of Ifosfamide-induced neurotoxicity are complex and not fully understood, 3-DCEIF, alongside other metabolites, has been implicated as a potential contributing factor [, ]. High levels of 3-DCEIF might indicate increased production of neurotoxic metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.